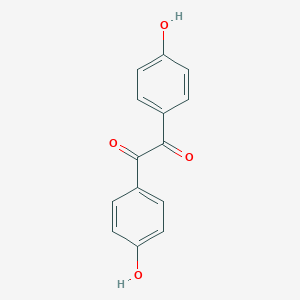

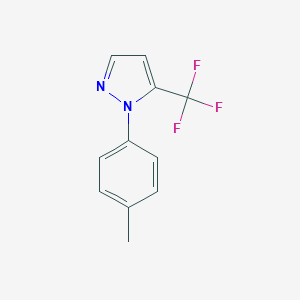

(R)-tert-Butyl 3-cyanopiperazine-1-carboxylate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of related tert-butyl carboxylate derivatives involves multiple steps, including esterification, Boc protection, and various coupling reactions. For example, the synthesis of tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, a key intermediate in biotin synthesis, is achieved through a six-step process starting from L-cystine with an overall yield of 41% (Liang et al., 2016).

Molecular Structure Analysis

The molecular structure of tert-butyl carboxylate derivatives can be intricate, involving cyclic systems and stereocenters. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using NMR spectroscopy and high-resolution mass spectrometry, showcasing its complex bicyclic structure (Moriguchi et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl carboxylate derivatives highlight their reactivity and potential for further functionalization. The synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, for example, demonstrates intramolecular cyclization and the use of the Fukuyama–Mitsunobu reaction for constructing diazepane rings, essential for the production of Rho–kinase inhibitors (Gomi et al., 2012).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds. While specific data for (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate might not be available, analogs such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been analyzed, revealing detailed crystallographic information and physical characteristics (Moriguchi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further transformations, are integral for leveraging these compounds in synthesis. The versatile reactivity of related tert-butyl carboxylate derivatives, evidenced by their involvement in complex synthesis pathways, underscores their utility in organic chemistry and drug synthesis (Gomi et al., 2012).

科研应用

(R)-tert-Butyl 3-cyanopiperazine-1-carboxylate is a chemical compound with potential applications in various scientific research fields. This compound, due to its unique chemical structure, has been explored for its utility in synthesizing bioactive molecules, serving as an intermediate in pharmaceutical development, and facilitating studies in material science and catalysis. The following paragraphs summarize the primary scientific research applications derived from the literature.

Role in Synthetic Chemistry and Drug Development

The compound has seen notable application in synthetic chemistry, particularly in the development of bioactive molecules and pharmaceuticals. Its structure is conducive to modifications that can lead to the synthesis of complex molecules with significant biological activity. For instance, research indicates that compounds containing tertiary butyl groups, similar to (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate, have shown high anticancer, antifungal, and other bioactivities, underscoring their potential in drug development (Dembitsky, 2006). Additionally, synthetic methodologies utilizing such compounds can lead to advancements in non-enzymatic kinetic resolution techniques, further contributing to the chiral synthesis of pharmaceuticals (Pellissier, 2011).

Safety And Hazards

性质

IUPAC Name |

tert-butyl (3R)-3-cyanopiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFXRUGJRMBDFG-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650673 |

Source

|

| Record name | tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 3-cyanopiperazine-1-carboxylate | |

CAS RN |

1217791-74-6 |

Source

|

| Record name | tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)

![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)